![molecular formula C11H8N2O B1613734 4-(Pyridazin-3-YL)benzaldehyde CAS No. 328125-39-9](/img/structure/B1613734.png)
4-(Pyridazin-3-YL)benzaldehyde
Overview
Description
4-(Pyridazin-3-YL)benzaldehyde is a chemical compound with the molecular formula C11H8N2O . It is a derivative of benzaldehyde, where a pyridazinyl group is attached to the 4th carbon of the benzene ring .
Molecular Structure Analysis
The molecular structure of 4-(Pyridazin-3-YL)benzaldehyde consists of a benzene ring attached to a pyridazinyl group at the 4th carbon . The exact structure analysis is not available in the retrieved resources.Chemical Reactions Analysis
While specific chemical reactions involving 4-(Pyridazin-3-YL)benzaldehyde are not detailed in the available resources, it’s known that pyridazine compounds can undergo various reactions such as C-C bond cleavage, 6- endo - trig cyclizations, and [4 + 2] annulations .Physical And Chemical Properties Analysis
4-(Pyridazin-3-YL)benzaldehyde has a molecular weight of 184.19 . It is a solid substance with a melting point of 52-57 °C . The density is predicted to be 1.147±0.06 g/cm3 .Future Directions
Research on pyridazine compounds, including 4-(Pyridazin-3-YL)benzaldehyde, is ongoing. For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been synthesized and evaluated for their anti-tubercular activity . Another study identified 4-acrylamido-N-(pyridazin-3-yl)benzamide as a potential anti-COVID-19 compound . These studies indicate that pyridazine compounds have significant potential in medicinal chemistry.
properties
IUPAC Name |
4-pyridazin-3-ylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-8-9-3-5-10(6-4-9)11-2-1-7-12-13-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBGYYXYKMRMCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627129 | |
Record name | 4-(Pyridazin-3-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridazin-3-YL)benzaldehyde | |
CAS RN |
328125-39-9 | |
Record name | 4-(Pyridazin-3-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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